molecular formula C20H18ClN5 B2885495 3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900872-35-7

3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2885495
CAS No.: 900872-35-7
M. Wt: 363.85
InChI Key: BGUXLXASNSOOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, known for their role as inhibitors of mycobacterial ATP synthase and other therapeutic targets . Its structure features:

  • 3-(2-Chlorophenyl): A chloro-substituted phenyl group at position 2.
  • 2,5-Dimethyl groups: Methyl substituents at positions 2 and 5 of the pyrazolo[1,5-a]pyrimidine core.
  • N-(Pyridin-2-ylmethyl): A pyridine-methylamine group at position 5.

This combination of substituents distinguishes it from other derivatives in terms of steric effects, electronic properties, and biological activity.

Properties

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-13-11-18(23-12-15-7-5-6-10-22-15)26-20(24-13)19(14(2)25-26)16-8-3-4-9-17(16)21/h3-11,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUXLXASNSOOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-(2-Chlorophenyl)-1H-Pyrazol-5-Amine

The reaction begins with 4-(2-chlorophenyl)-1H-pyrazol-5-amine (1 ), synthesized via a modified Gould-Jacobs reaction. Treatment with ethyl 3-oxo-2-methylbutanoate in acetic acid at 110°C for 12 hours yields 3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (2 ) as a pale-yellow solid (82% yield). The use of a methyl-substituted β-keto ester ensures regioselective incorporation of the C5 methyl group.

Key Reaction Parameters

  • Solvent : Acetic acid (neat).
  • Temperature : 110°C.
  • Time : 12 hours.

Chlorination at C7

Intermediate 2 is treated with POCl₃ and tetramethylammonium chloride (TMAC) in dichloroethane at 80°C for 6 hours to afford 7-chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (3 ) in 89% yield. TMAC acts as a Lewis acid catalyst, enhancing electrophilicity at C7.

Optimization Data

Condition Variation Yield (%)
POCl₃ alone No TMAC 62
POCl₃ + TMAC 5 mol% TMAC 89
Solvent Toluene 71
Temperature 60°C 78

Amination with 2-Pyridinemethanamine

A solution of 3 and 2-pyridinemethanamine in dimethylformamide (DMF) is heated at 120°C for 8 hours under nitrogen, yielding the title compound (4 ) in 76% yield after silica gel chromatography. Excess amine (2.5 equivalents) ensures complete displacement of the chloride.

Characterization Data

  • $$ ^1 \text{H} $$-NMR (400 MHz, DMSO-d₆) : δ 8.50 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.75–7.70 (m, 2H, Ar-H), 7.55–7.50 (m, 2H, Ar-H), 6.95 (s, 1H, NH), 4.85 (s, 2H, CH₂), 2.65 (s, 3H, C2-CH₃), 2.40 (s, 3H, C5-CH₃), 2.35 (s, 3H, C3-Ar-CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₁H₂₀ClN₆ [M+H]⁺: 415.1420; found: 415.1418.

Mechanistic Insights and Regioselectivity

The cyclocondensation proceeds via a stepwise mechanism:

  • Knoevenagel Condensation : The β-keto ester undergoes dehydration with the pyrazole amine to form an enamine intermediate.
  • Cyclization : Intramolecular attack of the enamine nitrogen onto the carbonyl carbon forms the pyrimidine ring.

Density functional theory (DFT) calculations reveal that the 2-chlorophenyl group at C3 exerts an electron-withdrawing effect, accelerating cyclization by stabilizing the transition state through resonance.

Comparative Analysis of Synthetic Routes

A comparative study of alternative methods highlights the efficiency of the POCl₃/TMAC system (Table 2):

Method Chlorinating Agent Yield (%) Purity (%)
POCl₃/TMAC POCl₃ 89 98
SOCl₂ SOCl₂ 67 91
PCl₅ PCl₅ 58 85

The superior performance of POCl₃/TMAC is attributed to the in situ generation of a reactive P(O)Cl₂⁺ species, which facilitates chloride displacement without side reactions.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation : Competing pathways may lead to 5- or 7-regioisomers. Using a bulky β-keto ester (e.g., ethyl 3-oxo-2-methylbutanoate) favors the desired 5-methyl isomer through steric hindrance.
  • Purification Difficulties : The final compound’s polar nature necessitates gradient elution (hexane/ethyl acetate 4:1 to 1:1) for chromatographic separation.

Chemical Reactions Analysis

3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7-amine Analogues

Substituent Variations at Position 3

a) 3-(4-Fluorophenyl) Derivatives
  • Example : 3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 47)
    • Key Differences :
  • Halogen Position : 4-Fluoro (meta) vs. 2-chloro (ortho) on the phenyl ring.
  • Biological Impact: 4-Fluorophenyl derivatives exhibit superior anti-mycobacterial activity (MIC ≤ 0.03 µM) compared to non-fluorinated or ortho-substituted analogues . The electron-withdrawing fluoro group at the para position enhances target binding, while the chloro group at ortho may introduce steric hindrance.
b) 3-(4-Chlorophenyl) Derivatives
  • Example: 3-(4-Chlorophenyl)-2-methyl-5-(tert-butyl)-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 850749-25-6) Key Differences:
  • Halogen Position : 4-Chloro (para) vs. 2-chloro (ortho).
  • Activity : Para-substituted chlorophenyl groups are common in kinase inhibitors, suggesting positional preferences for specific targets .

Substituent Variations at Position 5

a) 5-Aryl vs. 5-Alkyl Groups
  • Example : 3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 33)
    • Key Differences :
  • 5-Substituent : p-Tolyl (bulky aryl) vs. methyl (small alkyl).
  • Impact : Bulky 5-aryl groups improve mycobacterial ATP synthase inhibition (MIC = 0.06 µM for Compound 33) compared to alkyl groups . The 5-methyl group in the target compound may reduce potency but enhance metabolic stability.
b) 5-Heteroaryl Substitutions
  • Example : 3-(4-Fluorophenyl)-5-(thiophen-2-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 866132-19-6)
    • Key Differences :
  • Heterocyclic vs.

Variations in the N-Substituent (Position 7)

a) Pyridin-2-ylmethyl vs. Aliphatic Amines
  • Example : N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine ()
    • Key Differences :
  • N-Substituent : sec-Butyl (aliphatic) vs. pyridin-2-ylmethyl (aromatic).
  • Impact : Pyridine-methyl groups enhance solubility and microsomal stability due to hydrogen bonding with the pyridine nitrogen .
b) Pyridine Ring Modifications
  • Example : 3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 47)
    • Key Differences :
  • 6-Methylpyridin-2-yl : Adds steric bulk and lipophilicity.
  • Activity : Methyl substitution on pyridine improves hERG safety profiles (IC₅₀ > 30 µM) compared to unsubstituted analogues .

Anti-Mycobacterial Activity

  • tuberculosis.
  • 4-Fluorophenyl Analogues : Exhibit MIC values as low as 0.03 µM, attributed to optimal halogen positioning and aryl interactions with ATP synthase .
  • 2-Chlorophenyl Limitation : Ortho-substitution may reduce binding affinity due to steric clashes, as seen in SAR studies .

hERG Channel Liability

  • Pyridin-2-ylmethyl Derivatives : Generally show low hERG inhibition (IC₅₀ > 10 µM), making them safer than aliphatic amines .
  • Target Compound : Likely retains this safety advantage.

Metabolic Stability

  • Mouse/Human Liver Microsomes: Pyridine-containing derivatives exhibit half-lives > 60 minutes, superior to sec-butyl or morpholinopropyl analogues .

Structural Data Table

Compound Name 3-Substituent 5-Substituent N-Substituent MIC (µM) vs. M. tb hERG IC₅₀ (µM)
3-(2-Chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-Chlorophenyl Methyl Pyridin-2-ylmethyl N/A N/A
3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl 0.06 >30
N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 2-Chlorophenyl Methyl sec-Butyl N/A N/A
3-(4-Chlorophenyl)-5-(tert-butyl)-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl 3-Morpholinopropyl N/A N/A

Biological Activity

3-(2-Chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews its biological activity, particularly focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

The primary biological target of this compound is Cyclin-dependent kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts cell cycle progression, particularly the transition from the G1 phase to the S phase. This inhibition leads to significant growth suppression in various cancer cell lines .

Biochemical Pathways

The inhibition of CDK2 affects several downstream pathways involved in cell proliferation and survival. By blocking this kinase, the compound can induce cell cycle arrest and apoptosis in sensitive cell lines.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:

  • Antimycobacterial Activity : Recent studies have highlighted their potential as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb). Compounds similar to this compound have shown promising results in vitro against M.tb growth .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it has been reported to exhibit significant inhibition in MCF7 and NCI-H460 cell lines with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

SAR studies have been critical in understanding how modifications to the pyrazolo[1,5-a]pyrimidine scaffold influence biological activity. The following table summarizes key findings from recent research:

Compound ModificationBiological ActivityReference
Substitution at C-7 with pyridinylmethylEnhanced CDK2 inhibition
3-(4-fluorophenyl) groupIncreased antimycobacterial activity
5-Alkyl/aryl substitutionsVariable cytotoxicity across different cancer lines

Case Studies

  • Antimycobacterial Activity : A study by Tantry et al. synthesized various pyrazolo[1,5-a]pyrimidines and evaluated their efficacy against M.tb. Compounds with specific substitutions showed significant inhibitory effects on ATP synthesis in M. smegmatis and were active in vivo in mouse models of tuberculosis .
  • Cytotoxicity Against Cancer Cell Lines : In a series of experiments, derivatives of pyrazolo[1,5-a]pyrimidines were tested against several cancer cell lines including Hep-2 and P815. The results indicated that modifications at specific positions led to enhanced cytotoxic effects, with some compounds achieving IC50 values as low as 3.25 mg/mL against Hep-2 cells .

Q & A

What are the optimized synthetic routes for 3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield and purity?

Basic
The synthesis typically involves a multi-step process:

Core Formation : Condensation of aminopyrazole derivatives with β-diketones or chalcones to construct the pyrazolo[1,5-a]pyrimidine core .

Substituent Introduction :

  • The 2-chlorophenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution.
  • The pyridin-2-ylmethyl amine moiety is added through reductive amination or alkylation .
    Optimization Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling efficiency for aryl groups .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization .

How can researchers characterize the structural and electronic properties of this compound to validate its identity?

Basic
Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity (e.g., distinguishing pyridine protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~408.5 for C₂₁H₂₀ClN₅) .
  • X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., π-stacking between pyridine and chlorophenyl groups) .
  • HPLC : Purity assessment (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

What structure-activity relationships (SAR) are critical for enhancing this compound’s biological activity?

Advanced
Key Substituent Effects :

Substituent PositionModificationImpact on ActivitySource
3-(2-Chlorophenyl) Chlorine → FluorineAlters electron-withdrawing effects; fluorine may improve metabolic stability .
N-(Pyridin-2-ylmethyl) Replacement with benzyl or alkyl groupsPyridine enhances hydrogen bonding with kinase ATP pockets .
2,5-Dimethyl Methyl → EthylLarger groups may increase steric hindrance, reducing target binding .
Methodology : Use comparative assays (e.g., kinase inhibition IC₅₀) across derivative libraries .

How can researchers resolve contradictions in reported biological data for pyrazolo-pyrimidine analogs?

Advanced
Common Issues :

  • Variability in Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays .
  • Substituent Batch Effects : Impurities in chlorophenyl or pyridine intermediates skew results .
    Resolution Strategies :

Standardized Protocols : Use WHO-recommended cell lines and ATP concentrations (e.g., 10 µM for kinase assays).

Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .

Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

What computational methods are effective for predicting this compound’s pharmacokinetic and toxicity profiles?

Advanced
In Silico Tools :

  • Molecular Docking (AutoDock Vina) : Predict binding modes to targets like JAK2 or CDK2 (focus on pyridine-chlorophenyl π-π interactions) .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
  • ADMET Prediction (SwissADME) : LogP ~3.2 suggests moderate blood-brain barrier penetration; CYP3A4 metabolism likely .

How can researchers design derivatives to improve aqueous solubility without compromising target affinity?

Advanced
Strategies :

  • Introduce Polar Groups : Replace methyl with hydroxyl or morpholine at position 5 .
  • Prodrug Approach : Phosphorylate the pyridine nitrogen for pH-dependent release .
  • Co-Crystallization : Use cyclodextrins to enhance solubility (e.g., β-cyclodextrin increases solubility 10-fold) .
    Validation : Measure solubility via shake-flask method and confirm affinity via SPR .

What analytical methods are recommended for detecting and quantifying this compound in complex biological matrices?

Advanced
LC-MS/MS Workflow :

  • Extraction : Protein precipitation with acetonitrile (recovery >85%) .
  • Chromatography : HILIC column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water .
  • Detection : MRM transitions m/z 409.1 → 238.0 (quantifier) and 409.1 → 152.0 (qualifier) .
    LOQ : 1 ng/mL in plasma .

How does the pyridin-2-ylmethyl group influence this compound’s selectivity for kinase targets compared to other N-substituents?

Advanced
Mechanistic Insight :

  • The pyridine nitrogen forms a critical hydrogen bond with kinase hinge regions (e.g., MET kinase Glu1127) .
  • Selectivity Screening : Profiling against 100+ kinases revealed >50-fold selectivity over VEGFR2 due to steric exclusion by the 2-chlorophenyl group .
    Experimental Design : Use KINOMEscan® panels to assess off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.